molecular formula C7H4IN3O2 B8669028 4-Azido-3-iodobenzoic acid CAS No. 140430-71-3

4-Azido-3-iodobenzoic acid

Cat. No. B8669028
M. Wt: 289.03 g/mol
InChI Key: KOAKCFDGKVJDOI-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a solution of methyl 4-amino-3-iodobenzoate (10.0 g, 36.1 mmol) in THF (200 ml), 1M hydrochloric acid (75 ml) and water (300 ml) was added sodium nitrite (2.5 g, 36.1 mmol) under ice-cooling, and the mixture was stirred for 30 min. Sodium azide (2.5 g, 36.1 mmol) was added to the reaction mixture, and the mixture was stirred at room temperature for 6 hr and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was dissolved in methanol (370 ml), 8M aqueous sodium hydroxide solution (20 ml) and water (30 ml), and the reaction mixture was stirred at room temperature for 18 hr. Methanol was evaporated under reduced pressure, and the obtained residual aqueous solution was acidified (pH<3) with 6M hydrochloric acid and stood still at 0° C. The precipitate was collected by filtration, washed with water and dried to give the title compound as a pale-yellow powder (9.05 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[I:12].N([O-])=O.[Na+].[N-:17]=[N+:18]=[N-].[Na+]>C1COCC1.Cl.O>[N:1]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[I:12])=[N+:17]=[N-:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)I
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6 hr
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (370 ml)
STIRRING
Type
STIRRING
Details
8M aqueous sodium hydroxide solution (20 ml) and water (30 ml), and the reaction mixture was stirred at room temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
stood still at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C=C(C(=O)O)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.